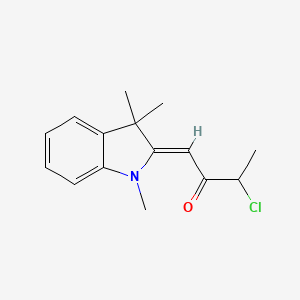

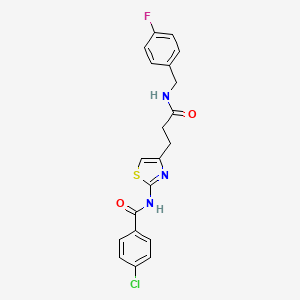

![molecular formula C18H24N4O3S B2490288 ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1226456-13-8](/img/structure/B2490288.png)

ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes that often aim to explore their potential biological or chemical properties. For example, the synthesis of ethyl 2-substituted-aminothiazole-4-carboxylate analogs has been described, showing potential antitumor activity against various human tumor cell lines (El-Subbagh et al., 1999). These methodologies may provide insights into the synthesis of the specific compound , highlighting the complexity and the potential biological relevance of such molecules.

Molecular Structure Analysis

The molecular structure of related compounds is often analyzed through X-ray diffraction analysis, IR, 1H NMR, 13C NMR, and MS techniques. For instance, ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was synthesized and its structure confirmed via these methods, providing insights into the electronic and spatial configuration of such molecules (Zhao & Wang, 2023).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming new derivatives with potential biological activities. The reactivity often explored includes cyclocondensation reactions, as well as reactions with nucleophilic reagents leading to the formation of diverse heterocyclic compounds of biological importance (Youssef et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in various environments. For example, the crystal structure of related pyrazole derivatives has been determined, providing essential information on their stability and reactivity profiles (Kumar et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, potential for forming hydrogen bonds, and electrostatic potential, are investigated through spectroscopic methods and theoretical calculations. Such studies offer insights into the compound's potential interactions and mechanisms of action (Haroon et al., 2018).

Scientific Research Applications

Anticancer Activity

Synthesis and Anticancer Screening : A study conducted by Sonar et al. (2020) synthesized a series of thiazole compounds, including derivatives similar to the compound , demonstrating anticancer activity against breast cancer cells MCF7. This suggests potential applications in cancer therapy (J. P. Sonar et al., 2020).

Ethyl 2‐Substituted‐aminothiazole‐4‐carboxylate Analogs : El-Subbagh et al. (1999) described the synthesis of several analogs of ethyl 2-substituted-aminothiazole-4-carboxylate, showcasing potential anticancer activity against various human tumor cell lines (H. El-Subbagh, A. Abadi, J. Lehmann, 1999).

Antimicrobial Activity

- Novel Ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate Compounds : A study by Mruthyunjayaswamy and Basavarajaiah (2009) synthesized compounds with structural similarities, showing antimicrobial activity, highlighting its potential use in treating bacterial infections (B. Mruthyunjayaswamy, S. Basavarajaiah, 2009).

Synthesis and Structural Analysis

- Synthesis and DFT Study : Zhao and Wang (2023) synthesized Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a bioactive derivative related to the compound , providing insights into its physical and chemical properties through density functional theory (DFT) calculations (C.-S. Zhao, Yuan-Chao Wang, 2023).

Mechanism of Action

Target of Action

For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to exhibit their biological activities through various mechanisms, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemical Pathways

Compounds containing the pyrazole and thiazole moieties have been shown to affect a wide range of biochemical pathways, depending on their specific structures and targets .

Result of Action

Based on the known activities of pyrazole and thiazole derivatives, it could potentially have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

ethyl 2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c1-5-25-17(24)13-6-8-14-16(13)20-18(26-14)19-15(23)9-7-12-10(2)21-22(4)11(12)3/h13H,5-9H2,1-4H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSAYPBLLQQJLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCC3=C(N(N=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)

![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)

![2-(4-chlorophenyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2490222.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)

![7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490228.png)